molecular formula C19H17ClN4O2 B2626427 3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2191213-52-0

3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2626427
CAS No.: 2191213-52-0
M. Wt: 368.82
InChI Key: JNQIPZSTDNNKKC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropylpyrimidinyl group, and an oxazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and cyclopropylpyrimidinyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other oxazole derivatives and chlorophenyl-containing molecules. The presence of the cyclopropylpyrimidinyl group adds to its distinctiveness, potentially enhancing its biological activity and making it a valuable compound for further research .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-11-17(18(24-26-11)14-4-2-3-5-15(14)20)19(25)21-9-13-8-16(12-6-7-12)23-10-22-13/h2-5,8,10,12H,6-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQIPZSTDNNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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